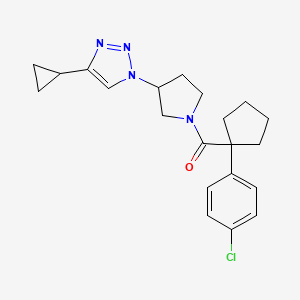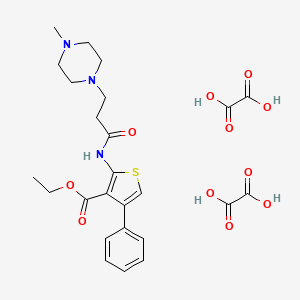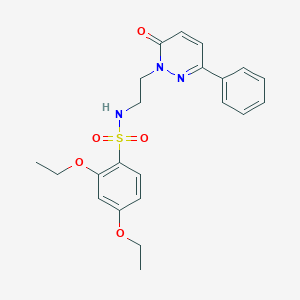![molecular formula C20H20N4OS B2742280 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2191266-41-6](/img/structure/B2742280.png)
8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in brain function, and its dysregulation has been implicated in a variety of neurological disorders. TBOA has been used extensively in scientific research to study the role of glutamate transporters in these disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research has been conducted on related bicyclic and tricyclic systems, emphasizing the synthesis and reactivity of such compounds. For instance, the synthesis of 8-oxabicyclo[3.2.1]octane derivatives through catalytic asymmetric synthesis showcases the chemical flexibility and potential for creating structurally complex molecules with high enantiomeric excesses, indicating the compound's utility in stereoselective synthesis (Ishida, Kusama, & Iwasawa, 2010). Additionally, studies on 1,4-Diazabicyclo[2.2.2]octane-catalyzed syntheses under ultrasound acceleration highlight innovative methods for efficiently generating complex heterocycles, suggesting a pathway for novel synthetic approaches to bicyclic compounds (Azarifar, Nejat-Yami, & Zolfigol, 2013).
Structural and Medicinal Chemistry
Research into structurally similar compounds, such as 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, has explored their potential as neurokinin (NK1) receptor antagonists, demonstrating the versatility of azabicyclooctane derivatives in medicinal chemistry (Huscroft et al., 2006). This research underscores the compound's relevance in the development of pharmaceutical agents targeting specific receptors.
Material Science Applications
The synthesis and characterization of bicyclic structures have also been explored for their applications in material science. For example, the creation of crystalline hybrid polyphenylene macromolecules incorporating bicyclic units demonstrates the potential of these structures in developing new materials with unique properties, such as 3-D graphenes (Roll, Kampf, & Laine, 2011). This research indicates the significance of bicyclic and tricyclic compounds in advancing material science, particularly in the context of creating novel polymeric and crystalline materials.
Eigenschaften
IUPAC Name |
(4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(15-5-3-14(4-6-15)19-2-1-11-26-19)24-16-7-8-17(24)13-18(12-16)23-10-9-21-22-23/h1-6,9-11,16-18H,7-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKQZLGIQJOZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=CS4)N5C=CN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742197.png)


![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2742201.png)

![Cyclohexyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2742205.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)
![5-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2742210.png)



